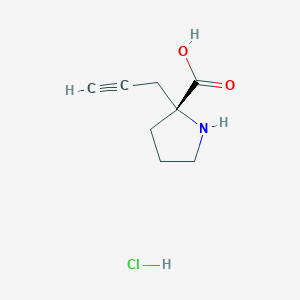
(R)-alpha-propynyl-proline-HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-R)-alpha-propynyl-proline-HCl, also known as (-R)-α-propynylproline, is a chiral amino acid derivative with a pyrrolidine ring and a propynyl side chain. It is a versatile synthetic molecule that has been used in a variety of scientific applications, including synthesis, medicinal chemistry, and biochemistry. (-R)-α-propynylproline is a valuable tool for researchers due to its unique properties, such as its ability to serve as a chiral building block, a catalyst, and a substrate for various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Structural Analysis of Hydroxyproline Derivatives
Conformational Properties in Gas Phase : The study by Lesarri et al. (2005) investigates the alpha-amino acids 4(S)-hydroxyproline and 4(R)-hydroxyproline under gas phase conditions, revealing insights into their conformers and intramolecular hydrogen bonding. These findings contribute to understanding the structural basis of proline derivatives in collagen-like peptides, essential for synthetic and medicinal chemistry applications Lesarri et al., 2005.
Synthesis of Enantiomerically Pure Amino Acids
Scale-Up Synthesis for Tailor-Made Amino Acids : Romoff et al. (2017) report the scale-up synthesis of proline-derived ligands, which are versatile reagents for creating custom α- and β-amino acids. This approach emphasizes the environmental friendliness and efficiency of synthesizing enantiomerically pure compounds, which is critical for developing new chemical entities and bioactive peptides Romoff et al., 2017.
Proline's Role in Protein Structure
Impact on Protein Conformation : Li et al. (1996) explore how proline influences protein structure, particularly its effect on alpha-helical and beta-sheet formations. This study sheds light on the structural propensity of amino acids within membrane proteins, offering a foundation for designing peptides and proteins with desired structural attributes Li et al., 1996.
Catalysis and Synthesis Applications
Organocatalytic Reactions : Kumar and Dwivedi (2013) discuss the role of proline in catalyzing various organic reactions, highlighting its utility in synthesizing biologically active compounds. This account emphasizes the versatility of proline catalysis in organic synthesis, providing pathways to synthesize complex natural products and bioactive molecules Kumar & Dwivedi, 2013.
Microbial Enzymes for Proline Hydroxylation
Proline 4-Hydroxylase in Microbes : Shibasaki et al. (1999) focus on microbial proline 4-hydroxylases, which convert L-proline to trans-4-hydroxy-L-proline. This study not only identifies enzyme activities in various strains but also details the cloning of a gene responsible for this activity, offering a biotechnological approach to producing hydroxyproline derivatives Shibasaki et al., 1999.
Eigenschaften
IUPAC Name |
(2R)-2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPSJXIFWSWGFS-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@]1(CCCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-propynyl-proline-HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

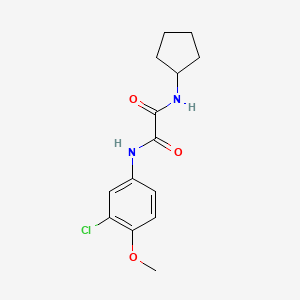
![[(1As,2aR,3S,5R,5aS,6S,7aR)-3-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] 4-methoxybenzoate](/img/structure/B2881905.png)
![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)
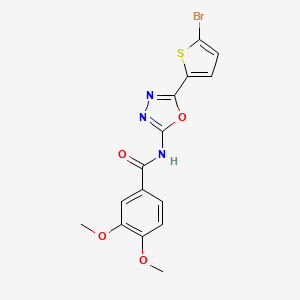
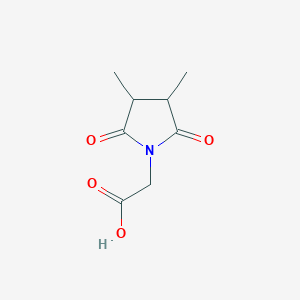
![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)
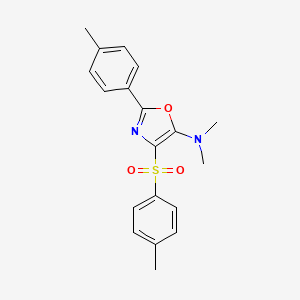
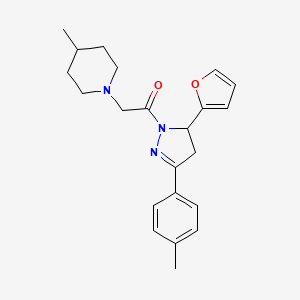
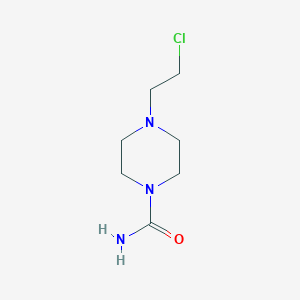
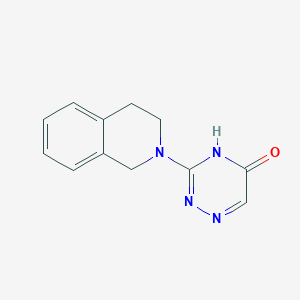
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881919.png)
![3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid](/img/structure/B2881923.png)
![N-(2-furylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2881924.png)
![3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2881926.png)